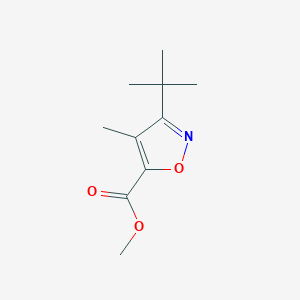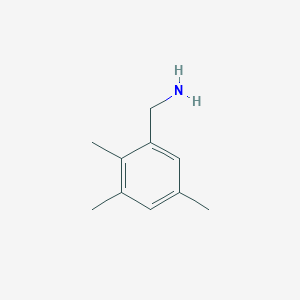
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the carbamic acid group. The reaction conditions often include the use of polar solvents such as water or ethanol, and the process may require heating to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
科学研究应用
Chemistry
In chemistry, ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Imidazole derivatives have been shown to exhibit activity against a range of pathogens, making them promising candidates for drug development .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antitumor, and antidiabetic activities .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis and death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
Imidazole: A basic imidazole ring without additional functional groups.
Benzimidazole: An imidazole ring fused with a benzene ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is unique due to the presence of both the imidazole ring and the carbamic acid group. This combination imparts distinct chemical and biological properties, making it more versatile compared to simpler imidazole derivatives .
属性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
(2-oxo-1,3-dihydroimidazol-4-yl)methylcarbamic acid |
InChI |
InChI=1S/C5H7N3O3/c9-4-6-1-3(8-4)2-7-5(10)11/h1,7H,2H2,(H,10,11)(H2,6,8,9) |
InChI 键 |
LCLXKXQXSIOCIC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)N1)CNC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)





![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)

![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)




